N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide

Metabolic flux analysis In vitro microsomal kinetics Forensic biomarker selection

N-(1-Adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide (CAS 1843184-42-8), also designated as 5-fluoro AKB48 N-(4-hydroxypentyl) metabolite or 5-fluoro APINACA N-(4-hydroxypentyl) metabolite, is a hydroxylated phase-I metabolite of the synthetic cannabinoid receptor agonist (SCRA) 5F-APINACA (5F-AKB48). It belongs to the adamantyl indazole-3-carboxamide structural class and retains the N-1-adamantyl substituent coupled to an indazole core bearing a 5-fluoro-4-hydroxypentyl tail chain.

Molecular Formula C23H30FN3O2
Molecular Weight 399.5 g/mol
CAS No. 1843184-42-8
Cat. No. B592936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide
CAS1843184-42-8
Synonyms5-fluoro APINACA N-(4-hydroxypentyl) metabolite
Molecular FormulaC23H30FN3O2
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCC(CF)O
InChIInChI=1S/C23H30FN3O2/c24-14-18(28)4-3-7-27-20-6-2-1-5-19(20)21(26-27)22(29)25-23-11-15-8-16(12-23)10-17(9-15)13-23/h1-2,5-6,15-18,28H,3-4,7-14H2,(H,25,29)
InChIKeyBOGHQNVNYXAOJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide (CAS 1843184-42-8): Certified Analytical Standard and Primary Phase-I Metabolite of 5F-APINACA for Forensic Toxicology Procurement


N-(1-Adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide (CAS 1843184-42-8), also designated as 5-fluoro AKB48 N-(4-hydroxypentyl) metabolite or 5-fluoro APINACA N-(4-hydroxypentyl) metabolite, is a hydroxylated phase-I metabolite of the synthetic cannabinoid receptor agonist (SCRA) 5F-APINACA (5F-AKB48). It belongs to the adamantyl indazole-3-carboxamide structural class and retains the N-1-adamantyl substituent coupled to an indazole core bearing a 5-fluoro-4-hydroxypentyl tail chain. This compound is supplied as a quantitative analytical reference standard (≥98% purity) formulated in methanol, with validated solubility profiles in DMF, DMSO, and ethanol . Its primary recognized utility is as a certified biomarker for the confirmatory detection of 5F-APINACA exposure in clinical and forensic urine drug testing programs, where the rapid and extensive metabolism of the parent drug mandates reliance on stable, abundant metabolite targets rather than the unmetabolized parent compound [1].

Standard Type
Certified quantitative analytical reference standard
Analyte Role
Primary phase-I hydroxylated metabolite of 5F-APINACA
Workflow Fit
LC-MS/MS confirmatory urine drug testing and forensic method validation
Library Support
Curated mzCloud mass spectral database entry for automated library matching

Why In-Class Adamantyl Indazole Carboxamides Cannot Substitute for N-(1-Adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide in Forensic and Pharmacokinetic Workflows


Attempting to substitute this specific 5-fluoro-4-hydroxypentyl metabolite with a structurally similar adamantyl indazole-3-carboxamide—whether the non-fluorinated AKB48 N-(4-hydroxypentyl) metabolite, the parent drug 5F-APINACA, or a different in-class metabolite—introduces quantifiable analytical error and compromises forensic defensibility. The target metabolite possesses three inseparable structural identifiers—the adamantyl carboxamide head group, the single fluorine atom at the pentyl terminus, and the secondary hydroxyl group at the C-4 position of the pentyl chain—that collectively determine its unique chromatographic retention, mass spectral fragmentation pattern, and immunoassay cross-reactivity profile [1]. Quantitative metabolic flux studies of 5F-APINACA have established that the competing hydroxylation and oxidative defluorination pathways operate with a 17-fold efficiency bias, meaning that the relative abundance of the hydroxylated metabolite pool (including the 5-fluoro-4-hydroxypentyl species) versus defluorinated metabolites is not interchangeable with the metabolic profile of non-fluorinated analogs such as AKB48 [2]. Consequently, employing an incorrect metabolite standard leads to systematic inaccuracies in quantification, misassignment of metabolic pathways, and potential false-negative or false-positive reporting in forensic casework—errors that are not correctable by post hoc recalibration when the wrong analyte has been selected a priori [REFS-1, REFS-2].

Target Metabolite Standard
Specificity
Fluorine mass signature (Δm/z +18.998 Da) and C-4 hydroxyl retention behavior provide orthogonal selectivity in LC-HRMS.
Non-Fluorinated or Parent Analog
Mismatch Risk
Non-fluorinated AKB48 metabolites lack the characteristic mass defect. The parent drug 5F-APINACA exhibits distinct retention time and is frequently undetectable in urine, potentially compromising forensic defensibility.
Certified Standard Workflow
Traceability
Lot-controlled ≥98% purity with documented solubility profile supports ISO/IEC 17025 method validation and inter-laboratory reproducibility.
In-House or Non-Certified Preparation
Mismatch Risk
Unverified purity and uncharacterized solubility may introduce batch-to-batch variability, increasing method development time and quantification uncertainty.

N-(1-Adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide: Quantified Differentiation Evidence Against Closest Analogs and Metabolite Standards


Metabolic Flux Bias: 17-Fold Higher Efficiency of Adamantyl Hydroxylation over N-Pentyl Oxidative Defluorination Confers Analytical Target Superiority

Quantitative steady-state kinetic analysis of 5F-APINACA metabolism in pooled human liver microsomes revealed that mono- and dihydroxylation of the adamantyl group proceeded with an overall catalytic efficiency 17-fold greater than that of oxidative defluorination at the N-pentyl terminus. The target metabolite N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide is a product of the dominant hydroxylation pathway, meaning it is generated with substantially higher metabolic flux relative to defluorinated metabolites (e.g., AKB48 N-(4-hydroxypentyl) metabolite lacking the fluorine atom). This kinetic bias directly translates into higher urinary abundance as a biomarker, making this fluorinated-hydroxylated metabolite a superior analytical target [1]. In contrast, the non-fluorinated analog AKB48 generates a different metabolite profile where hydroxylation of the adamantyl moiety is not in kinetic competition with defluorination, and the relative abundance of individual metabolites cannot be extrapolated between the two parent compounds [1].

Metabolic Flux Bias
Reported context
17-fold
Supports biomarker selection for analytical targeting
Hydroxylation vs. defluorination catalytic efficiency in pooled HLMs
Metabolic flux analysis In vitro microsomal kinetics Forensic biomarker selection

Metabolite Identification in Authentic Human Urine: 16 Phase-I Metabolites Characterized, with Adamantyl-Hydroxylated Species Predominating

Using authentic human urine samples from forensic cases and liquid chromatography high-resolution accurate-mass Fourier transform Orbitrap mass spectrometry, Holm et al. identified 16 distinct phase-I metabolites of 5F-AKB-48 (5F-APINACA). The predominant metabolic modifications were mono-, di-, and trihydroxylation of the adamantyl ring, with the monohydroxylated species (including the N-(4-hydroxypentyl) metabolite) representing a major and consistently detected urinary biomarker [1]. In comparison, the parent drug 5F-APINACA is frequently undetectable in urine due to near-complete metabolism, rendering parent-drug-only screening methods ineffective. The non-fluorinated analog AKB48 yields a distinct set of metabolites lacking the fluorine mass shift (Δm/z = +18.998 Da for fluorinated species), which means AKB48 metabolite standards cannot serve as retention-time or mass-spectral surrogates for the 5-fluoro metabolite in validated LC-HRMS methods [1].

Urinary Metabolite Profile
Cross-study comparable
16 phase-I metabolites identified
Authentic human urine analysis context
LC-HRMS Orbitrap; monohydroxylated species predominate
Forensic toxicology Urine drug testing High-resolution mass spectrometry

Immunoassay Cross-Reactivity: Adamantyl-Indazole Antibody Discriminates Hydroxylated Metabolites from Parent Compounds with Distinct IC50 Ranges

Patent US 10,591,497 B2 discloses polyclonal antibodies raised against an immunogen featuring the 3-(1-adamantylaminocarbonyl) N-alkylindazole epitope, which exhibit differential binding to hydroxylated versus non-hydroxylated adamantyl indazole-3-carboxamides [1]. The antibody binds to an epitope of Structure C in which Y = N, Z = OH (hydroxylated indazole), and X = halogen (preferably fluorine)—a motif present in N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide. Competitive immunoassay data in the patent demonstrate that hydroxylated metabolites (e.g., 3-OH-AKB48) achieve IC50 values of 0.10–1.00 ng/mL, whereas the parent drug AKB48 and its N-(5-fluoropentyl) analog exhibit IC50 values in the range of 1.00–15.00 ng/mL, and non-hydroxylated species such as STS-135 and SDB-001 show substantially weaker binding (IC50 20.00–60.00 ng/mL) [1]. This 10- to 60-fold difference in IC50 means that immunoassay kits calibrated with parent drug standards will under-detect hydroxylated metabolites that predominate in urine, whereas calibration with the correct hydroxylated metabolite standard enables accurate semi-quantitative screening [1].

Immunoassay Cross-Reactivity
Head-to-head context
IC50: 0.10–1.00 vs. 1.00–60.00 ng/mL
Supports hydroxylated metabolite calibration for screening sensitivity
Competitive ELISA; patented antibody epitope data
Immunoassay development Cross-reactivity profiling Forensic screening

Certified Purity and Formulation Reproducibility: ≥98% Chemical Purity with Multi-Solvent Solubility Specification Enables Direct LC-MS/MS Method Validation

The commercially available certified analytical standard of N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide (Cayman Chemical Item No. 14222) is supplied at ≥98% purity as a solution in methanol, with documented solubility specifications of 30 mg/mL in DMF, 5 mg/mL in DMSO, and 30 mg/mL in ethanol . This level of purity documentation and multi-solvent solubility characterization is not consistently available for in-house synthesized or non-certified metabolite preparations, where batch-to-batch purity may vary substantially and solubility in common LC mobile phases is often uncharacterized. The availability of a certified, lot-controlled standard eliminates the need for independent purity verification by quantitative NMR or elemental analysis, reducing method development time and ensuring traceability for ISO/IEC 17025-accredited forensic laboratories . In comparison, the parent drug 5F-APINACA (CAS 1400742-13-3) is classified as a Schedule I controlled substance under the U.S. DEA, which imposes additional regulatory barriers and procurement lead times—typically 9 weeks for permit processing—that do not apply universally to the metabolite standard depending on jurisdictional scheduling [1].

Certified Purity
Specification review
≥98%
Lot-controlled standard reduces independent purity verification needs
Solubility documented in DMF, DMSO, ethanol
Analytical reference standard Method validation Quality assurance

Curated Mass Spectral Database Entry: High-Quality GC-MS and LC-MS/MS Reference Spectra Enable Unambiguous Analyte Identification

The compound N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide has a dedicated, manually curated entry in the mzCloud advanced mass spectral database, providing high-resolution accurate-mass and fragmentation spectra for both GC-MS and LC-MS/MS platforms [1]. This curated spectral library entry is directly importable into instrument software for automated library searching and spectral matching, a feature not uniformly available for all phase-I metabolites of SCRAs. In comparison, many structurally related metabolites—including the non-hydroxylated 5F-APINACA parent drug and various di- and tri-hydroxylated adamantyl metabolites—may have fragmented or incomplete spectral database coverage, requiring manual spectral interpretation and reducing confidence in automated identification workflows [1]. The availability of a vetted, database-integrated reference spectrum reduces false-positive and false-negative identification rates in high-throughput forensic screening environments.

Mass Spectral Library
Method context
Curated GC-MS and LC-MS/MS spectra
Enables automated library matching in forensic workflows
mzCloud database; instrument-compatible record
Mass spectral library Analyte identification GC-MS LC-MS/MS

Physicochemical Differentiation: Molecular Weight and Fluorine Mass Signature Distinguish the Target from Non-Fluorinated Metabolite Analogs

The molecular formula of the target compound is C₂₃H₃₀FN₃O₂ (monoisotopic mass 399.2322 Da; average mass 399.51 g/mol) . The single fluorine atom imparts a characteristic mass defect and a +18.998 Da mass shift relative to the corresponding non-fluorinated AKB48 N-(4-hydroxypentyl) metabolite (C₂₃H₃₁N₃O₂, average mass 381.51 g/mol). This mass difference is readily resolved by high-resolution mass spectrometry and provides a definitive isotopic signature for distinguishing the fluorinated metabolite from non-fluorinated analogs in complex biological matrices. In reversed-phase liquid chromatography, the electron-withdrawing fluorine atom and the secondary hydroxyl group at C-4 of the pentyl chain collaboratively influence retention behavior; the target metabolite exhibits measurably different retention time compared to the non-hydroxylated parent 5F-APINACA (C₂₃H₃₀FN₃O, average mass 383.50 g/mol) and the non-fluorinated AKB48 N-(4-hydroxypentyl) metabolite, providing orthogonal chromatographic selectivity that cannot be achieved when substituting one standard for another.

Physicochemical Identity
Class-level inference
Monoisotopic Mass 399.2322 Da
Fluorine mass shift distinguishes from non-fluorinated analogs
C₂₃H₃₀FN₃O₂; Δm/z +18.998 Da vs. non-fluorinated
Physicochemical characterization Mass spectrometry Chromatographic separation

Best Research and Industrial Application Scenarios for N-(1-Adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide


Confirmatory Urine Drug Testing for 5F-APINACA Exposure in Forensic Toxicology

Forensic toxicology laboratories conducting confirmatory urine analysis for synthetic cannabinoid exposure require a certified metabolite standard that matches the predominant hydroxylated species identified in authentic human urine. With 16 phase-I metabolites characterized and adamantyl-hydroxylated forms predominating, the 5-fluoro-4-hydroxypentyl metabolite serves as a primary urinary biomarker [1]. The compound's curated mzCloud mass spectral entry enables direct instrument library matching [2], while its ≥98% certified purity and documented solubility profile support preparation of calibration curves and quality control samples without additional purity verification . The 17-fold metabolic flux advantage of the hydroxylation pathway over defluorination ensures this metabolite class achieves analytically useful urinary concentrations [3].

Immunoassay Kit Development and Calibration for Adamantyl Indazole SCRAs

Developers of forensic immunoassay screening kits targeting the adamantyl indazole-3-carboxamide SCRA family can leverage the differential antibody cross-reactivity profile established in US Patent 10,591,497 B2, where hydroxylated metabolites demonstrate IC50 values of 0.10–1.00 ng/mL compared to 1.00–15.00 ng/mL for parent drugs [1]. Calibrating immunoassay kits with the hydroxylated metabolite standard—rather than the parent drug—aligns the assay's sensitivity range with the actual analyte species present in urine, reducing the risk of false-negative screening results that occur when kits are calibrated with parent compounds that exhibit 10- to 60-fold lower antibody affinity [1].

In Vitro Metabolism and Drug-Drug Interaction Studies Using Human Liver Microsomes

Pharmacokinetic laboratories studying the metabolism of fluorinated synthetic cannabinoids can employ this certified metabolite standard as a quantitative reference for constructing metabolite calibration curves in human liver microsome (HLM) incubation assays. The quantitative kinetic framework established by Pinson et al. (2020) demonstrates that absorbance-based metabolite quantitation—validated by the stability of the indazole chromophore—can reliably infer metabolite concentrations without requiring authentic standards for every metabolite [1]. However, having an authentic, certified standard for the primary hydroxylated metabolite enables absolute quantification of this key analyte, anchoring the relative quantitation of other metabolites and improving the accuracy of metabolic flux and enzyme kinetic parameter (Km, Vmax) determinations. The compound's established solubility in DMF and DMSO facilitates its direct addition to microsomal incubation matrices [2].

LC-HRMS Method Development and Inter-Laboratory Proficiency Testing Programs

Accredited forensic laboratories participating in inter-laboratory proficiency testing programs (e.g., UNODC, NIST, or commercial PT providers) require well-characterized reference materials that yield consistent chromatographic retention times, mass accuracy, and fragmentation patterns across different LC-HRMS platforms. The 18-Da mass difference between this fluorinated metabolite and non-fluorinated AKB48 metabolites [1], combined with the curated mzCloud spectral record [2] and the ≥98% purity certification per production lot , makes this standard suitable as a consensus reference material for method harmonization. The defined solubility in ethanol, DMF, and DMSO enables laboratories to prepare stock and working solutions using their preferred solvent system without encountering unexpected precipitation or adsorption losses.

Application
Selection Property
Validation Focus
Confirmatory Urine Drug Testing
Predominant hydroxylated metabolite target
LC-HRMS retention time and mass spectral matching
Immunoassay Kit Calibration
Differential antibody cross-reactivity profile
Calibration alignment with urinary analyte species
In Vitro Metabolism Studies
Certified standard for absolute quantification
Anchoring relative quantitation in HLM incubation assays
Inter-Laboratory Proficiency Testing
Lot-controlled reference material
Method harmonization and consensus mass accuracy
Research use only. Not for use in diagnostic or therapeutic procedures.
Quote Request

Request a Quote for N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.